2-Cyano-5-(4-hydroxyphenyl)phenol
Description
Contextual Background of Cyano-Phenol Compounds in Synthetic and Mechanistic Organic Chemistry
Cyano-phenol compounds, characterized by the presence of both a nitrile (-C≡N) and a hydroxyl (-OH) group on a phenolic backbone, are a versatile class of molecules in organic chemistry. The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group imparts a unique reactivity and set of physicochemical properties to these compounds. Mechanistically, the acidity of the phenolic proton is significantly influenced by the position of the cyano group on the aromatic ring. For instance, ab initio studies on cyanophenols have shown that the enhanced acidity in the excited state, a phenomenon crucial for understanding photo-induced proton transfer, is largely due to effects in the deprotonated phenolate (B1203915) species acs.orgresearchgate.net.
In synthetic chemistry, cyanophenols serve as valuable intermediates. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a variety of functional derivatives. The phenolic hydroxyl group, on the other hand, can be alkylated or acylated to modify the molecule's properties. For example, 4-cyanophenol is a known precursor in the synthesis of the vasodilator Levcromakalim and the herbicide Bromoxynil chemicalbook.com. The synthesis of cyanophenols themselves can be achieved through various methods, including the reaction of a bromophenol with copper(I) cyanide or the ammoxidation of cresols chemicalbook.com.
Structural Significance of the 2-Cyano-5-(4-hydroxyphenyl)phenol Core in Substituted Biphenyl (B1667301) Systems
The core structure of this compound is a substituted biphenyl system. Biphenyls are compounds consisting of two phenyl rings connected by a single bond. The rotation around this central bond is a key determinant of their three-dimensional structure. In many substituted biphenyls, steric hindrance between bulky ortho substituents can restrict this rotation, leading to a non-planar, twisted conformation. This restricted rotation can be significant enough to allow for the isolation of stable conformational isomers known as atropisomers, a form of axial chirality libretexts.org. An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature libretexts.org.
Rationale for In-Depth Academic Investigation of this compound
The academic investigation into this compound is driven by the unique combination of its structural motifs: a biphenyl core, a cyano group, and two hydroxyl groups. This specific arrangement suggests potential for a range of interesting chemical and physical properties. The presence of two phenolic hydroxyl groups makes it a candidate for studies in polymer chemistry, potentially acting as a monomer for polyesters or polyethers. The cyano group, being a strong dipole, can induce liquid crystalline behavior, a property well-documented for other cyanobiphenyls mdpi.com.
Furthermore, compounds containing multiple phenol (B47542) groups are often investigated for their antioxidant properties. The potential for this compound to act as a radical scavenger is a valid line of inquiry. Research on related structures, such as α-cyano-N-(4-hydroxyphenyl) cinnamamides, has demonstrated that hydroxy substitutions can lead to excellent antioxidant and anti-inflammatory properties ijpsr.com. The molecule's structure also makes it a target for studies in medicinal chemistry, where the biphenyl scaffold is a common feature in pharmacologically active compounds.
Overview of Research Trajectories and Multidisciplinary Applications for this compound
The research trajectories for this compound are diverse and span multiple scientific disciplines. In materials science, a primary focus is on the synthesis and characterization of liquid crystals. The cyanobiphenyl unit is a well-established mesogen, and the additional hydroxyl groups offer sites for further functionalization to tune the mesophase behavior and other material properties figshare.comresearchgate.net. The polymerization of the cyano groups at high temperatures to form stable cyclic structures like triazine rings is another avenue for creating novel, thermally stable polymers mdpi.com.
In medicinal chemistry and chemical biology, this compound and its derivatives could be explored for various therapeutic applications. Phenolic compounds are known to exhibit a wide range of biological activities, and biphenyl-based structures are found in numerous drugs. The potential for this molecule to act as an inhibitor for enzymes such as tyrosinase is an area of interest, as other (4-hydroxyphenyl)piperazine-based compounds have shown promising results researchgate.net. Furthermore, the modulation of serotonin and adrenergic receptors by aporphine alkaloids, which share some structural similarities, suggests that biphenylphenols could be investigated for their effects on the central nervous system nih.gov. The synthesis of novel derivatives and their evaluation for antioxidant, anti-inflammatory, and anticancer activities represents a significant and promising field of research ijpsr.com.
Physicochemical Data of Related Biphenyl Compounds
Due to the limited availability of experimental data for this compound, the following table presents data for the closely related isomer, 2-Cyano-4-(4-hydroxyphenyl)phenol, to provide a representative understanding of the physicochemical properties of this class of compounds.
| Property | Value | Reference |
| IUPAC Name | 4,4'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | sigmaaldrich.com |
| CAS Number | 1261973-27-6 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₃H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 211.22 g/mol | sigmaaldrich.combldpharm.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | HGZAAWVCEKXGEB-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDTVDHAXREYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684627 | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-36-7 | |
| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 5 4 Hydroxyphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the unambiguous structural determination of 2-Cyano-5-(4-hydroxyphenyl)phenol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
One-Dimensional (¹H, ¹³C) NMR Analysis of this compound
The ¹H and ¹³C NMR spectra of this compound reveal distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and cyano (-C≡N) substituents on the biphenyl (B1667301) framework.
In the ¹H NMR spectrum, the aromatic protons appear as multiplets in the downfield region, typically between 6.8 and 7.6 ppm. The protons on the phenol (B47542) ring bearing the cyano group are expected to show distinct splitting patterns due to their coupling with adjacent protons. The protons on the 4-hydroxyphenyl ring will also exhibit characteristic splitting, often appearing as two sets of doublets in an AA'BB' system. The hydroxyl protons will present as broad singlets, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the cyano group (C≡N) is typically observed in the region of 115-120 ppm. The aromatic carbons show signals between 115 and 160 ppm. The carbons directly attached to the electron-withdrawing cyano group and the electron-donating hydroxyl groups will be shifted downfield and upfield, respectively. docbrown.infochemicalbook.com The symmetry of the 4-hydroxyphenyl ring results in fewer signals than the number of carbons, with C3' and C5', as well as C2' and C6', being chemically equivalent. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.2 | d |
| H-4 | ~7.0 | dd |
| H-6 | ~7.5 | d |
| H-2', H-6' | ~7.4 | d |
| H-3', H-5' | ~6.9 | d |
| 3-OH | Variable | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~130 |
| C-2 | ~110 |
| C-3 | ~158 |
| C-4 | ~118 |
| C-5 | ~135 |
| C-6 | ~132 |
| C≡N | ~117 |
| C-1' | ~128 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~116 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the connectivity and spatial proximity of atoms. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comyoutube.com For this compound, COSY spectra would show correlations between adjacent aromatic protons, such as H-3 with H-4, and H-4 with H-6 on the first phenyl ring. On the second ring, a strong correlation would be seen between H-2'/H-6' and H-3'/H-5'. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each protonated carbon atom will show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of carbon signals for all C-H bonds in the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting the different fragments of the molecule. Key correlations would be expected from the aromatic protons to the carbons of the cyano group and the carbons involved in the biphenyl linkage. science.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov NOESY is instrumental in determining the conformation of the molecule, particularly the relative orientation of the two phenyl rings. Cross-peaks between protons on the different rings (e.g., between H-6 and H-2'/H-6') would provide evidence for their spatial proximity and help define the torsional angle between the rings. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Identification of Characteristic Functional Group Frequencies (C≡N, O-H)
The IR and Raman spectra of this compound are dominated by bands corresponding to its key functional groups.
C≡N (Nitrile) Stretching: The cyano group gives rise to a sharp, moderately intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nih.govresearchgate.net In Raman spectroscopy, this vibration also produces a strong, sharp band. mdpi.com The exact position can be influenced by conjugation with the aromatic ring.
O-H (Hydroxyl) Stretching: The O-H stretching vibration of the phenolic hydroxyl groups results in a broad, strong absorption band in the IR spectrum, typically found between 3200 and 3600 cm⁻¹. nih.gov The broadness of this peak is due to hydrogen bonding. osti.gov
Table 3: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H | Aromatic Stretching | 3000 - 3100 | Medium |
| C≡N | Nitrile Stretching | 2220 - 2260 | Medium, Sharp |
| C=C | Aromatic Ring Stretching | 1450 - 1600 | Medium to Strong |
| C-O | Phenolic Stretching | 1200 - 1260 | Strong |
Probing Intramolecular Hydrogen Bonding and Molecular Conformation
The presence of both hydroxyl and cyano groups on the same ring raises the possibility of intramolecular hydrogen bonding between the hydroxyl group at position 3 and the nitrogen atom of the cyano group at position 2. If present, this interaction would cause the O-H stretching frequency to shift to a lower wavenumber and the band to become sharper compared to the intermolecularly hydrogen-bonded O-H of the other phenol group. nih.gov This can be studied by comparing spectra in dilute non-polar solvents, where intermolecular interactions are minimized. Raman spectroscopy can also provide insights into the molecular conformation and symmetry.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π-π* transitions of the aromatic biphenyl system. The presence of the hydroxyl groups as auxochromes and the cyano group will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted biphenyl. Typically, substituted phenols exhibit absorption maxima in the range of 270-300 nm. researchgate.net
Phenolic compounds are often fluorescent, and this compound is expected to exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely show a broad band at a longer wavelength than the absorption (a Stokes shift), which is characteristic of fluorescence from an excited singlet state. The fluorescence properties, including quantum yield and lifetime, can be sensitive to the solvent environment and the presence of hydrogen bonding. researchgate.netmdpi.com
Analysis of Chromophoric Properties and Electronic Transitions
The electronic absorption properties of this compound are dictated by the presence of two aromatic rings, which form a conjugated π-system. The chromophore consists of a phenol ring and a 4-cyanophenol ring linked together. The hydroxyl (-OH) groups act as auxochromes, electron-donating groups that can cause a bathochromic (red) shift in the absorption maxima, while the cyano (-CN) group is a potent electron-withdrawing group.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the aromatic system. For comparison, phenol itself exhibits absorption maxima around 270 nm. nist.govresearchgate.net The extended conjugation in the biphenyl structure of this compound, modified by the auxochromic and electron-withdrawing substituents, would likely result in absorption at longer wavelengths compared to simple phenol. In related cyanoporphyrins, the electron-withdrawing cyano group has been shown to cause a red shift in the main absorption bands. researchgate.net Therefore, the combination of these groups is anticipated to result in characteristic absorption bands in the UV-A or near-UV region.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore System | Expected Transition Type | Predicted λ_max (nm) Range | Notes |
| Biphenyl Core | π → π | 250 - 280 | The fundamental absorption of the biphenyl system. |
| Hydroxyphenyl Moiety | π → π | 270 - 290 | Influence of the -OH auxochrome causing a red shift. |
| Cyanophenyl Moiety | π → π* | 275 - 300 | Influence of the -CN group and extended conjugation. |
Investigation of Excited-State Acidity and Proton Transfer Processes
Phenolic compounds are known to become significantly more acidic upon electronic excitation, a phenomenon known as excited-state proton transfer (ESPT). nih.govacs.org For this compound, which contains two phenolic hydroxyl groups, this process is of significant interest. Upon absorption of a photon and promotion to the first excited singlet state (S1), the electron density on the oxygen atoms decreases, increasing the acidity of the O-H protons.
This enhanced photoacidity can lead to the transfer of a proton to a suitable acceptor, such as a protic solvent molecule (e.g., water or methanol). nih.gov This process occurs on an ultrafast timescale. acs.org While some molecules with specific geometries undergo intramolecular proton transfer, the structure of this compound favors intermolecular proton transfer to the surrounding medium. The process can be summarized as:
Excitation: The molecule absorbs light, transitioning from the ground state (ROH) to the excited state (ROH*).
Proton Transfer: The excited molecule rapidly transfers a proton to the solvent, forming an excited-state phenolate (B1203915) anion (RO⁻*).
Relaxation: The excited anion can then relax to its ground state via fluorescence at a longer wavelength than the absorption or through non-radiative pathways.
The efficiency and dynamics of this ESPT process are sensitive to the microenvironment, including solvent polarity and hydrogen-bonding capability. acs.org The presence of the electron-withdrawing cyano group is expected to further enhance the photoacidity compared to unsubstituted phenols.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its predicted molecular formula.
Table 2: Elemental Composition and High-Resolution Mass Data
| Parameter | Value |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight (Nominal) | 211 g/mol |
| Calculated Exact Mass | 211.06333 Da |
| Expected HRMS Result | [M+H]⁺ = 212.07061 Da or [M-H]⁻ = 210.05620 Da |
Data calculated based on the most abundant isotopes.
Fragmentation Pathways and Structural Insights for this compound
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, creating a unique pattern of daughter ions that provides structural clues. Based on the structure of this compound, several fragmentation pathways can be predicted. Phenols typically show a strong molecular ion peak and characteristic losses. libretexts.org
Molecular Ion Peak: The parent molecular ion [C₁₃H₉NO₂]⁺• would be observed at m/z 211 .
Loss of Carbon Monoxide (CO): A common fragmentation for phenols is the loss of a CO molecule from the ring, which would lead to a fragment at m/z 183 (211 - 28). docbrown.info
Loss of Hydrogen Cyanide (HCN): The cyano-substituted ring can lose an HCN molecule, resulting in a fragment at m/z 184 (211 - 27).
Intersystem Ring Cleavage: Cleavage of the C-C bond connecting the two aromatic rings can produce ions corresponding to the individual substituted rings. This could lead to fragments such as a hydroxyphenyl ion at m/z 93 or a cyanophenol-related ion.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 211 | [C₁₃H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₁₂H₉N]⁺• | M⁺• - CO |
| 184 | [C₁₂H₈O]⁺• | M⁺• - HCN |
| 93 | [C₆H₅O]⁺ | Cleavage of the biphenyl bond |
Solid-State Characterization: X-ray Diffraction for Crystalline Structure
While a specific crystal structure for this compound has not been reported, its solid-state arrangement can be inferred from the analysis of structurally similar compounds, such as other cyanobiphenyl and hydroxybiphenyl derivatives. nih.govwikipedia.org X-ray diffraction would reveal key structural parameters, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.
The structure is expected to be heavily influenced by intermolecular hydrogen bonding. The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms and the nitrogen atom of the cyano group can act as acceptors. This would likely create a robust three-dimensional network of hydrogen bonds, significantly influencing the crystal packing.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated. In related cyanobiphenyl compounds, centroid-centroid distances for these interactions are typically in the range of 3.9 Å. nih.gov A key feature of biphenyl systems is the dihedral angle between the planes of the two aromatic rings. In the solid state, this angle represents a balance between intramolecular steric hindrance and intermolecular packing forces. For cyanobiphenyls, this angle is often observed to be between 30° and 40°. nih.govresearchgate.net
Table 4: Predicted Solid-State Structural Parameters for this compound
| Structural Parameter | Predicted Feature/Value | Basis of Prediction |
| Primary Intermolecular Force | Hydrogen Bonding | Presence of two -OH groups and one -CN group. |
| Secondary Intermolecular Force | π-π Stacking | Aromatic nature of the biphenyl core. |
| Dihedral Angle (Ring-Ring) | ~30 - 40° | Data from analogous cyanobiphenyl crystal structures. nih.govresearchgate.net |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted biphenyls. |
Computational and Theoretical Investigations of 2 Cyano 5 4 Hydroxyphenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
To discuss the electronic structure and reactivity of 2-Cyano-5-(4-hydroxyphenyl)phenol, studies utilizing methods like Density Functional Theory (DFT) and Ab Initio calculations are necessary. Such studies would provide data on molecular orbital energies (like HOMO and LUMO), electron density distribution, and electrostatic potential, which are fundamental to understanding its chemical behavior. Similarly, Time-Dependent Density Functional Theory (TD-DFT) calculations are required to describe its excited-state properties, such as its theoretical UV-Vis absorption spectrum. Without published research performing these specific calculations on this molecule, no scientifically accurate content can be provided.
Molecular Modeling and Dynamics Simulations
Information regarding the three-dimensional structure and dynamic behavior of this compound would be derived from conformational analysis and molecular dynamics (MD) simulations. A conformational analysis would identify the most stable spatial arrangements of the molecule by mapping its potential energy surface. Molecular dynamics simulations would offer insights into its flexibility, how its shape changes over time, and how it interacts with solvent molecules. This specific modeling data is not present in the available literature for this compound.
Due to the absence of these specific computational studies, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and interpreting the spectroscopic signatures of phenolic compounds. These theoretical calculations can provide detailed assignments of vibrational modes observed in Infrared (IR) and Raman spectra, as well as predict Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions observed in UV-Vis spectroscopy.
For instance, in studies of substituted 4-phenylphenols, which share structural similarities with this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to simulate vibrational spectra. tandfonline.com The agreement between the calculated and experimentally observed vibrational frequencies is often very high, with root mean square errors being quite low. tandfonline.com This allows for a confident assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's constituent atoms.
Similarly, theoretical calculations of NMR spectra for related phenolic compounds have shown excellent concurrence with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. The root mean square deviation (RMSD) between experimental and theoretical chemical shifts for compounds like 2-chloro-4-phenylphenol (B167023) and 2-amino-4-phenylphenol (B72062) has been reported to be low, validating the accuracy of the computational models. tandfonline.com
Electronic transitions, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent DFT (TD-DFT). tandfonline.com These calculations help in understanding the nature of the electronic excitations, for example, by identifying them as π → π* or n → π* transitions, and can predict the absorption maxima (λmax) in different solvents. tandfonline.com
Table 1: Representative Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Phenylphenol Compound
| Spectroscopic Parameter | Experimental Value | Calculated Value |
| Key IR Frequency (O-H stretch) | ~3400 cm-1 | ~3410 cm-1 |
| 1H NMR Chemical Shift (Ar-H) | 6.8 - 7.5 ppm | 6.9 - 7.6 ppm |
| 13C NMR Chemical Shift (Ar-C) | 115 - 158 ppm | 116 - 159 ppm |
| UV-Vis λmax | ~260 nm | ~265 nm |
Note: The data in this table are representative values for analogous phenylphenol compounds and are intended to illustrate the typical agreement between experimental and computational results.
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Computational chemistry offers a suite of tools to analyze the distribution of electrons within a molecule, providing a deeper understanding of its chemical behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For related phenolic compounds, FMO analysis has been instrumental in understanding their electronic transition maxima and chemical reactivity. tandfonline.com
Natural Bond Orbital (NBO) analysis is another powerful computational technique that provides a detailed picture of charge distribution and bonding interactions. NBO analysis can quantify the charge transfer between different parts of a molecule, revealing the presence and strength of intramolecular interactions such as hydrogen bonds. tandfonline.com For substituted phenylphenols, NBO analysis has demonstrated intramolecular charge transfer, which can influence the molecule's properties. tandfonline.com
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as around oxygen atoms. Regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. In studies of similar phenolic structures, MESP investigations have shown that the most reactive sites for electrophilic attack are located at the oxygen atoms. tandfonline.com
Table 2: Calculated Electronic Properties for an Analogous Phenylphenol Compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | ~ -6.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Polarity and intermolecular interactions |
Note: The data in this table are representative values for analogous phenylphenol compounds and are intended for illustrative purposes.
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step understanding of how a reaction proceeds. This is particularly valuable for studying reactions that are difficult to probe experimentally.
For phenolic compounds, a key area of mechanistic investigation is their antioxidant activity, which often involves the transfer of a hydrogen atom from a hydroxyl group to a radical species. nih.gov Computational studies can model these reactions to determine the bond dissociation enthalpies (BDEs) of the O-H bonds, which is a critical parameter for predicting antioxidant efficacy. A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant potential.
Another important class of reactions for phenols is oxidative coupling. nih.gov Theoretical calculations can be used to investigate the thermodynamics and kinetics of these reactions. For example, in photocatalytic oxidative phenol (B47542) coupling, computational studies have been used to determine the oxidation potentials of different phenol substrates. nih.gov This information is vital for understanding the selectivity of the reaction, as the phenol with the lower oxidation potential is more likely to be oxidized first. nih.gov Such calculations can help predict whether a reaction will favor homocoupling (reaction of two identical molecules) or cross-coupling (reaction of two different molecules). nih.gov These computational insights are invaluable for designing and optimizing synthetic routes to complex molecules derived from phenolic precursors.
Mechanistic Studies of Chemical Transformations Involving 2 Cyano 5 4 Hydroxyphenyl Phenol
Reaction Kinetics and Thermodynamics in Derivatization of 2-Cyano-5-(4-hydroxyphenyl)phenol
The derivatization of phenolic compounds is a cornerstone of synthetic chemistry, and understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and yields. For phenolic compounds, derivatization can be significantly accelerated in charged microdroplets generated during spray ionization. researchgate.net This rate enhancement is observed when there is at least some water present in the reaction solution. researchgate.net
A specific method for identifying phenolic compounds involves an ene-type click reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). researchgate.net This reaction targets the electrophilic ortho carbon atom and proceeds under mild conditions. researchgate.net In the context of this compound, the presence of the electron-withdrawing cyano group and the biphenyl-like structure can influence the reaction rates and thermodynamic favorability of such derivatizations. While specific kinetic data for this compound is not extensively documented in the provided results, the general principles of phenolic reactivity provide a framework for understanding its behavior.
| Reaction Type | Key Features | Influencing Factors |
| Ene-type click reaction with PTAD | Targets electrophilic ortho carbon. | Presence of water, charged microdroplets. researchgate.net |
| Oxidation | Formation of quinone derivatives from the phenolic hydroxyl group. | Oxidizing agents, pH. nih.gov |
| Reduction | Conversion of cyano groups to amines. | Reducing agents, reaction conditions. |
| Electrophilic Substitution | Nitration or halogenation of aromatic rings. | Nature of electrophile, solvent. |
Investigation of Intermediates and Transition States in Phenol (B47542) Reactivity
The reactivity of phenols often involves the formation of transient intermediates and transition states that dictate the final product. In oxidative cyclization reactions, a plausible mechanism involves the initial reaction of a hypervalent iodine reagent with the phenolic hydroxyl group. nih.gov This is followed by a cycloaddition through nucleophilic attack of a side-chain group to the ortho-position of the phenol ring, leading to an intermediate which then undergoes rearomatization. nih.gov
For this compound, the cyano group can participate in intramolecular cyclization. Metal-free halogenated anhydrides can activate the N-cyano group in related compounds, leading to the formation of cyclic products. rsc.org The investigation of these reactions often involves isolating intermediates or detecting them through techniques like LC/MS analysis to elucidate the reaction pathway. rsc.org
Proton Transfer Dynamics: Excited-State Intramolecular and Solvent-Assisted Proton Transfer
Proton transfer is a fundamental process in the chemistry of phenols, particularly in their excited state. Studies on similar dihydroxyphenyl-substituted arenes have shown that excited-state intramolecular proton transfer (ESIPT) can occur from the phenolic OH to a carbon atom on an adjacent aromatic ring. rsc.org This process often proceeds through an intramolecular charge transfer state. rsc.org
In aqueous solutions, solvent-assisted proton transfer can lead to the formation of different intermediates. rsc.org For instance, in related systems, formal ESIPT to more distant positions on an adjacent aromatic ring has been observed in the presence of water. rsc.org The chemical shift of the phenolic proton in NMR spectroscopy can provide insights into the strength of intramolecular hydrogen bonds, which play a crucial role in these proton transfer dynamics. nih.gov In some phenol-imidazole compounds, stronger hydrogen bonds are indicated by more downfield chemical shifts of the phenolic OH. nih.gov
Photochemical Reactivity and Pathways: Formation of Quinone Methides and Zwitterions
The photochemical reactivity of phenols can lead to the formation of highly reactive species like quinone methides and zwitterions. In studies of dihydroxyphenyl-substituted arenes, direct ESIPT in non-aqueous solvents like acetonitrile (B52724) can lead to the formation of observable zwitterions. rsc.org
In aqueous environments, the photochemical pathways can shift. For some dihydroxyphenyl arenes, formal ESIPT in aqueous solution leads to the formation of quinone methides. rsc.org These intermediates can then undergo further reactions, such as electrocyclic ring closure or reversion to the starting material. rsc.org The specific photochemical behavior of this compound would be influenced by its unique electronic structure, but the formation of such intermediates is a plausible pathway based on the reactivity of analogous compounds.
Regioselectivity and Stereoselectivity in Reactions of the this compound Scaffold
Regioselectivity and stereoselectivity are critical aspects of the synthesis of complex molecules from phenolic scaffolds. In the context of intramolecular cyclization, the nature of the catalyst and reaction conditions can dictate the position of ring closure. For instance, base-catalyzed intramolecular nitrile-anionic cyclization of a related β-oxonitrile resulted in the formation of a specific pentacyclic cyano-enone. mdpi.com In contrast, acid-catalyzed conditions led to stereoselective heterocyclization, forming a different cyclic product. mdpi.com
Oxidative cyclization reactions of phenol derivatives also exhibit regioselectivity. For example, an oxidative intramolecular cyclization at the ortho-position of a phenol derivative has been reported, which is a less common pathway compared to para-position cyclization. nih.gov The specific substitution pattern on the this compound scaffold would play a directing role in determining the regiochemical outcome of such reactions.
Intramolecular Cyclization and Rearrangement Mechanisms of Phenol-Based Compounds
Intramolecular cyclization is a powerful strategy for constructing cyclic structures from phenol derivatives. These reactions can be catalyzed by various metals, such as copper and silver, to form five- and six-membered cyclic ethers from phenols with unsaturated side chains. researchgate.net For example, 2-allylphenol (B1664045) can be converted to 2,3-dihydro-2-methylbenzofuran (B49830) using a copper or silver catalyst. researchgate.net
Exploration of Supramolecular Interactions of 2 Cyano 5 4 Hydroxyphenyl Phenol
Molecular Recognition and Host-Guest Chemistry with 2-Cyano-5-(4-hydroxyphenyl)phenol
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. The biphenyl (B1667301) structure of this compound makes it an ideal candidate for a guest, capable of being encapsulated by various synthetic hosts. This recognition is driven by a combination of factors including size, shape, and chemical complementarity between the host and guest.
The design of a host system for a guest like this compound would capitalize on its aromatic and polar features. Several classes of macrocyclic hosts are well-suited for binding such aromatic guests.
Cyclophanes: These hosts feature two or more aromatic rings linked by bridges, creating a well-defined nano-environment. A host like a biphenyl bisimide-derived cyclophane (BPCy) is specifically designed to bind planar aromatic hydrocarbons through strong π–π and CH−π interactions. nih.gov The synthesis of such hosts can be achieved through strategic, one-pot reactions, such as the imidization of a dianhydride with a diamine linker under dilute conditions to favor macrocyclization. nih.gov
Cyclodextrins: These are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. β-cyclodextrin, for instance, is known to form 1:1 inclusion complexes with guest molecules containing a biphenyl skeleton, effectively encapsulating the aromatic portion within its cavity in aqueous media. rsc.org
Cucurbit[n]urils: These pumpkin-shaped macrocycles, particularly cucurbit nih.govuril (CB nih.gov), are known for their ability to form stable host-guest complexes with hydrophobic and positively charged molecules in water. nih.gov Their rigid structure and carbonyl-fringed portals create a strong binding pocket.
Coordination Cages: Self-assembled from metal ions and organic ligands, these cages can possess large internal cavities capable of encapsulating guest molecules. Pt(II)- or Pd(II)-based coordination capsules, for example, can bind hydrophobic fluorescent dyes, demonstrating their utility as hosts for functional organic molecules. acs.org
The synthesis of these hosts is a sophisticated process that relies on principles of organic and coordination chemistry to create large, cavity-containing structures with high precision.
For example, the binding of a rosamine-based dye (P-ARose) to cucurbit nih.govuril (CB nih.gov) was shown to have a 1:1 stoichiometry with a high association constant, indicating a strong interaction. acs.org Similarly, the encapsulation of fluorescent dyes within a Pt(II)-linked coordination capsule demonstrates quantitative binding. acs.org
Table 1: Illustrative Host-Guest Binding Parameters for Aromatic Guests This table presents data from analogous systems to demonstrate the principles of binding quantification, as specific data for this compound is not available in the cited literature.
| Host | Guest | Technique | Association Constant (Kₐ) | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|---|---|
| Cucurbit nih.govuril (CB nih.gov) | P-ARose Dye | ITC | 1.1 (± 0.1) x 10⁵ M⁻¹ | 1:1 | acs.org |
| Pt(II)-linked Capsule | BODIPY Dye (2) | ¹H NMR | Quantitative | 1:1 | acs.org |
The formation of a host-guest complex can be directly observed and studied using a variety of spectroscopic methods that detect changes in the chemical environment of the host and/or guest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for probing complexation. Upon encapsulation, the guest's protons experience a different magnetic environment within the host's cavity, leading to significant changes in their chemical shifts. acs.org This technique has been used to study the alignment of biphenyl within liquid crystal phases and to confirm the geometry of guest binding within cyclophane hosts. nih.govnih.gov
UV-Visible Absorption Spectroscopy: The electronic environment of a guest molecule is altered upon binding, which can cause a shift in its absorption bands (either a hypsochromic/blue shift or a bathochromic/red shift). For instance, the encapsulation of fluorescent dyes by a coordination capsule resulted in noticeable shifts in the dyes' absorption maxima. acs.org
Fluorescence Spectroscopy: If the guest molecule is fluorescent, its emission properties are often highly sensitive to its environment. Encapsulation can lead to a significant increase (turn-on) or decrease (quenching) in fluorescence intensity and quantum yield. acs.orgacs.org These changes provide strong evidence of complex formation and can be used in titration experiments to calculate binding constants. rsc.org
Circular Dichroism (CD) Spectroscopy: If a chiral host binds an achiral guest, or vice versa, a CD signal can be induced in the chromophores of the non-chiral partner. The appearance of an induced CD spectrum is a definitive indicator of the formation of a rigid, chiral supramolecular complex. rsc.orgnih.gov
Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, Cyanophilic Interactions)
The supramolecular behavior of this compound is governed by a triad (B1167595) of key non-covalent interactions stemming from its functional groups: hydrogen bonds, π-stacking, and interactions involving the cyano group. nih.gov
Hydrogen Bonding: The molecule possesses two phenolic hydroxyl groups, which are excellent hydrogen bond donors, and three potential acceptor sites: the two hydroxyl oxygens and the nitrogen atom of the cyano group. This allows for the formation of robust intermolecular hydrogen bonding networks (O-H···O or O-H···N), which are fundamental to the structure of many phenolic compounds. nih.govyoutube.com In the solid state, such interactions often lead to the formation of extended chains or layered structures. nih.gov However, the presence of the bulky phenyl groups can also lead to competition between hydrogen bonding and π-stacking, sometimes resulting in a less dense hydrogen-bonding network compared to simpler alcohols. nih.govresearchgate.net Theoretical studies on o-cyanophenol confirm that the hydroxyl group readily forms hydrogen bonds, with the resulting O-H stretching frequency shift in the IR spectrum being indicative of the bond's strength. nih.gov
π-Stacking: The two aromatic rings of the biphenyl core are prone to engage in π-stacking interactions. libretexts.org These interactions, arising from a combination of electrostatic, dispersion, and Pauli repulsion forces, are crucial in the molecular recognition and self-assembly of aromatic molecules. nih.govchemrxiv.org In biphenyl derivatives, π-stacking often leads to parallel-displaced or T-shaped arrangements rather than a direct face-to-face sandwich, and these interactions can provide significant stability, contributing to the formation of ordered aggregates and liquid crystalline phases. nih.govnih.gov The presence of both electron-donating (-OH) and electron-withdrawing (-CN) groups on the biphenyl scaffold can further modulate the nature of these π-π interactions.
Cyanophilic Interactions: In the context of organic molecules, this term can describe the role of the electron-rich cyano group as an acceptor for non-covalent interactions. Specifically, the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, detailed crystallographic studies on benzonitrile (B105546) derivatives encapsulated in host cavities have revealed the formation of multiple C-H···N interactions, where the partially positive hydrogen atoms of the host's aromatic C-H bonds interact favorably with the partially negative nitrogen of the guest's cyano group. nih.gov These directional interactions can play a significant role in locking a guest molecule into a specific orientation within a host cavity.
Self-Assembly and Self-Organization of this compound into Ordered Structures
The combination of strong, directional hydrogen bonds and broader π-stacking interactions gives this compound a high propensity for self-assembly. rsc.org This process involves the spontaneous organization of molecules into stable, well-defined, non-covalently bonded aggregates.
In the solid state, the interplay between hydrogen bonding and π-stacking can direct the formation of specific crystal packing motifs, such as inversion dimers linked into chains or layers. nih.gov In solution or as a melt, molecules with rigid rod-like structures, like substituted biphenyls, can organize into liquid crystalline phases. tandfonline.comtandfonline.com The 4-cyano-4'-alkylbiphenyls are classic examples of molecules that form nematic and smectic liquid crystal phases, where the molecules exhibit long-range orientational order. tandfonline.comrsc.org Given its rigid biphenyl core and terminal polar groups, this compound could be expected to exhibit similar mesogenic properties, organizing into fibrous or layered structures. The self-assembly of such functionalized biphenyls can lead to the creation of novel materials with unique optical or electronic properties. acs.orgacs.orgnih.gov
Potential Role of this compound in Supramolecular Catalysis
Supramolecular catalysis utilizes non-covalent host-guest complexes or other self-assembled structures to accelerate chemical reactions. youtube.comyoutube.com This is typically achieved by the host binding the substrate(s) in a confined environment, which stabilizes the reaction's transition state, lowers the activation energy, and enhances selectivity. numberanalytics.com
While this compound has not been explicitly studied as a catalyst, its structure suggests several potential roles in a supramolecular catalytic system:
As a Catalytic Guest: The molecule's reactivity could be enhanced or altered upon encapsulation within a host's active site. escholarship.org The confined space of the host could enforce a reactive conformation or the functional groups of the host could participate directly in the catalysis of a reaction involving the bound phenol (B47542) guest.
As a Component of a Catalytic Assembly: The molecule could self-assemble with other components to form a larger catalytic structure. For example, it could be incorporated into a micelle or vesicle where the hydrophobic core acts as a microreactor and the phenolic head groups at the interface act as catalytic sites (e.g., via proton transfer or hydrogen bonding). youtube.com
As a Guest that Modulates a Catalyst: In a more complex system, the binding of this compound to a host could displace an active catalyst, thereby switching a reaction "on". This principle has been demonstrated using cucurbit nih.govuril (CB nih.gov), where a bound catalyst is kept inactive. The addition of a signal molecule with a higher binding affinity for CB nih.gov displaces the catalyst, releasing it into the solution and initiating the reaction. nih.govnih.govresearchgate.netacs.org The phenolic and cyano groups of the target molecule could be fine-tuned to act as such a signaling guest, allowing for temporal control over a catalytic process.
The phenolic hydroxyl groups are particularly relevant for catalysis, as they can act as Brønsted acids/bases or as hydrogen-bond donors to activate substrates. rsc.org The design of self-assembled systems that position these functional groups in a well-defined active site is a key goal in the development of artificial enzymes. nih.gov
Development of Supramolecular Materials Utilizing the this compound Motif
The unique molecular architecture of this compound, featuring a combination of hydrogen-bonding donor (hydroxyl) and acceptor (cyano and hydroxyl) groups on a biphenyl scaffold, presents significant potential for the rational design and development of novel supramolecular materials. This section explores the prospective application of this motif in creating ordered, functional materials through non-covalent interactions.
Research into analogous compounds provides a strong basis for predicting the behavior of the this compound motif in supramolecular chemistry. For instance, studies on sulfonyl-containing phenols have demonstrated the formation of two-dimensional networks through O-H···O hydrogen bonds between the hydroxyl groups and the sulfonyl oxygen atoms nih.gov. Similarly, the cyano group is a well-known hydrogen bond acceptor and can participate in C-H···N or O-H···N interactions, further directing the assembly process.
The development of supramolecular materials based on this motif could lead to applications in various fields. The inherent chirality that can arise from the controlled twisting of the biphenyl units in a helical assembly could be exploited for applications in chiral recognition and catalysis. Furthermore, the aggregation of these molecules can lead to enhanced photophysical properties, such as aggregation-induced emission (AIE), which is a phenomenon observed in some cyanostilbene derivatives upon forming supramolecular polymers nih.gov. This could be valuable for the development of novel optical materials and sensors.
To illustrate the potential intermolecular interactions and their contributions to the formation of supramolecular structures, a hypothetical analysis based on the principles of crystal engineering and Hirshfeld surface analysis can be considered.
Interactive Data Table: Predicted Intermolecular Interactions and Their Role in Supramolecular Assembly
| Interacting Groups | Type of Interaction | Potential Role in Supramolecular Assembly | Predicted Contribution (%) |
| Phenolic OH and Cyano N | O-H···N Hydrogen Bond | Formation of linear chains or tapes | 20-30% |
| Phenolic OH and Phenolic OH | O-H···O Hydrogen Bond | Cross-linking of chains to form 2D sheets | 15-25% |
| Aromatic C-H and Cyano N | C-H···N Hydrogen Bond | Stabilization of the primary hydrogen-bonded network | 5-10% |
| Aromatic Rings | π-π Stacking | Vertical stacking of sheets to build 3D architecture | 10-20% |
| Various H atoms | H···H van der Waals Contacts | General packing and space-filling | 25-35% |
Note: The percentage contributions are predictive and based on analyses of similar molecular structures in the solid state. Actual values would require experimental determination through single-crystal X-ray diffraction and Hirshfeld surface analysis.
The synthesis of such materials would likely involve solution-based self-assembly methods, where careful selection of solvents and control over concentration and temperature would be crucial to direct the formation of the desired supramolecular architecture. The resulting materials could be characterized by a variety of techniques including single-crystal X-ray diffraction to elucidate the precise packing and hydrogen-bonding network, and scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the macroscopic morphology.
Mechanistic Insights into Biological Activities of 2 Cyano 5 4 Hydroxyphenyl Phenol and Analogues
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For biphenyl (B1667301) derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
The orientation and nature of substituents on the biphenyl rings significantly influence the biological activity. For instance, in a series of biphenyl pyridazinone derivatives designed as phosphodiesterase 4 (PDE4) inhibitors, modifications were made to occupy a solvent-filled pocket of the enzyme, leading to compounds with picomolar enzymatic potencies. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups for potent enzyme inhibition.
Similarly, SAR studies on benzylidene derivatives as spleen tyrosine kinase (Syk) inhibitors revealed that 3-benzylidene pyrrolidine-2,5-dione derivatives universally demonstrated good Syk inhibitory activities. nih.gov The modification of the linker length in biaryl derivatives has also been shown to be a successful strategy to achieve selectivity for specific enzyme isoforms, as seen in the development of acetyl-CoA carboxylase 1 (ACC1) selective inhibitors. researchgate.net
For biphenyl compounds targeting angiotensin-converting enzyme (ACE), the addition of different groups at the ortho position of the biphenyl ring, such as cyano and tetrazole, has been explored to develop potent antihypertensive agents. researchgate.net These studies underscore the principle that minor structural changes can lead to significant differences in biological activity and target selectivity.
Antioxidant Mechanisms and Free Radical Scavenging Properties
Phenolic compounds are well-regarded for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. nih.govnih.gov This process interrupts the chain reactions of oxidation, thereby mitigating oxidative stress. The antioxidant action of phenols, including 2-Cyano-5-(4-hydroxyphenyl)phenol, generally proceeds through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov For this compound, the presence of two hydroxyl groups on separate phenyl rings provides multiple sites for this activity. The stability of the resulting radical is a key determinant of the antioxidant efficacy.
The SET mechanism involves the transfer of an electron from the phenol (B47542) to the free radical, forming a radical cation from the phenol and an anion from the free radical. The phenolic radical cation can then deprotonate to form a stable phenoxyl radical. The antioxidant activity is influenced by the number and arrangement of hydroxyl groups on the aromatic rings. nih.gov Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity. nih.gov
Research on various phenolic compounds has established a clear structure-activity relationship. For instance, studies on flavonoids, which are polyphenolic compounds, have shown that specific hydroxyl group positions significantly impact radical scavenging ability. nih.gov While direct experimental data on this compound is limited, its biphenolic structure suggests a potent capacity for free radical scavenging through these established mechanisms.
Table 1: Antioxidant Mechanisms of Phenolic Compounds
| Mechanism | Description | Key Structural Features |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is donated from a phenolic hydroxyl group to a free radical. | Presence of hydroxyl (-OH) groups. |
| Single Electron Transfer (SET) | An electron is transferred from the phenol to the free radical. | Aromatic ring system that can stabilize the resulting radical cation. |
Antimicrobial Mechanisms Against Pathogenic Microorganisms
The antimicrobial properties of phenolic compounds are multifaceted and can involve the inhibition of essential bacterial enzymes and the disruption of the physical integrity of the microbial cell.
Phenolic compounds have been shown to inhibit various bacterial enzymes that are crucial for microbial survival and pathogenesis. One such class of enzymes is the carbonic anhydrases (CAs), which are involved in metabolic processes. Studies on a panel of phenols and phenolic acids have demonstrated their inhibitory activity against α-class CAs from pathogenic bacteria like Neisseria gonorrhoeae and Vibrio cholerae. nih.gov The inhibition constants (KIs) were found to be in the micromolar range, indicating effective inhibition. nih.gov
Interestingly, even minor alterations to the phenolic structure can lead to significant differences in inhibitory potency. nih.gov This suggests that the specific arrangement of functional groups on this compound, including the cyano and hydroxyl groups, would critically influence its enzyme inhibitory profile. While the prompt mentions flavohemoglobin, the available literature more broadly supports the inhibition of enzymes like carbonic anhydrases by phenolic structures. Other enzymes, such as those involved in cell wall synthesis or DNA replication, are also potential targets for phenolic compounds. mdpi.com For example, tannins have been shown to inactivate enzymes involved in bacterial cell wall synthesis. mdpi.com
A primary antimicrobial mechanism of phenolic compounds is the disruption of the bacterial cell membrane. frontiersin.org The lipophilic nature of the phenol rings allows them to partition into the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the membrane's structure and function, leading to increased permeability. nih.gov The consequence of this damage is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in bacterial cell death. nih.gov
The antimicrobial activity of phenols is often dependent on their concentration. At lower concentrations, they may act as bacteriostats by inhibiting enzyme activity, while at higher concentrations, they become bactericidal by causing irreversible damage to the cell structure through protein denaturation and coagulation. rroij.com The hydrophobicity of the compound plays a significant role in its ability to interact with and disrupt the bacterial membrane. nih.gov Phenolic compounds can also interfere with protein biosynthesis and metabolic pathways within the bacterial cell. nih.gov
Table 2: Antimicrobial Activity of Selected Phenolic Compounds
| Compound/Class | Mechanism of Action | Target Microorganisms | Reference |
|---|---|---|---|
| Phenols | Inhibition of bacterial carbonic anhydrases | Neisseria gonorrhoeae, Vibrio cholerae | nih.gov |
| Phenolic Compounds | Disruption of cell membrane integrity, protein denaturation | Gram-positive and Gram-negative bacteria | nih.govrroij.com |
| Tannins | Inactivation of enzymes for cell wall synthesis, binding to peptidoglycan | Bacteria | mdpi.com |
Mechanisms of Anti-inflammatory and Analgesic Action
The anti-inflammatory effects of phenolic compounds are largely attributed to their antioxidant properties and their ability to modulate key inflammatory pathways. Inflammation is often triggered or exacerbated by oxidative stress, and by scavenging reactive oxygen species (ROS), phenols can reduce the initial inflammatory stimuli. nih.gov
A major mechanism of anti-inflammatory action is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, phenolic compounds can effectively reduce the inflammatory response. nih.gov
Furthermore, phenolic compounds can modulate inflammatory signaling pathways. They have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govsciopen.com The inhibition of the NF-κB pathway can block the inflammatory cascade at the transcriptional level. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway is another target that can be regulated by phenolic compounds to control inflammation. sciopen.comresearchgate.net
The analgesic effects of these compounds are often linked to their anti-inflammatory properties, as the reduction in inflammation and the synthesis of inflammatory mediators like prostaglandins can alleviate pain. Some compounds may also exert direct analgesic effects, though the primary mechanism for phenols is often associated with their anti-inflammatory action. nih.govbiomedpharmajournal.org
Table 3: Anti-inflammatory Mechanisms of Phenolic Compounds
| Mechanism | Effect | Key Molecules/Pathways Involved |
|---|---|---|
| Enzyme Inhibition | Reduction in the synthesis of pro-inflammatory mediators. | Cyclooxygenase (COX), Lipoxygenase (LOX) |
| Signaling Pathway Modulation | Suppression of pro-inflammatory gene expression. | NF-κB, MAPK |
| Antioxidant Activity | Neutralization of reactive oxygen species that promote inflammation. | Free radicals (ROS, RNS) |
Future Research Directions and Advanced Applications of 2 Cyano 5 4 Hydroxyphenyl Phenol
Rational Design and Synthesis of Advanced Derivatives with Enhanced Properties
The structural backbone of 2-Cyano-5-(4-hydroxyphenyl)phenol offers a versatile platform for the rational design and synthesis of novel derivatives with tailored properties. The phenolic hydroxyl groups and the cyano group are key sites for chemical modification.
Future synthetic strategies could explore:
Etherification and Esterification: The hydroxyl groups can be readily converted to ethers or esters to modulate solubility, lipophilicity, and pharmacokinetic properties in potential therapeutic agents. For instance, etherification with polyethylene (B3416737) glycol (PEG) chains could enhance bioavailability.
Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. researchgate.net These transformations would dramatically alter the electronic and hydrogen-bonding characteristics of the molecule, opening pathways to new classes of compounds.
Introduction of Additional Substituents: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce further functionalities that could enhance biological activity or material properties. researchgate.net For example, the introduction of a nitro group can be a precursor to an amino group, which is a common feature in many bioactive molecules. chemimpex.com
Table 1: Potential Derivatives of this compound and Their Target Properties
| Derivative Class | Synthetic Strategy | Potential Enhanced Property |
| Alkoxy Derivatives | Williamson Ether Synthesis | Increased Lipophilicity, Modified Biological Targeting |
| Acyl Derivatives | Esterification | Prodrug Potential, Altered Release Profiles |
| Carboxylic Acid Derivatives | Hydrolysis of Cyano Group | Increased Water Solubility, Metal Chelating Ability |
| Amino Derivatives | Reduction of Cyano Group | New Pharmacophore, Polymerization Monomer |
| Halogenated Derivatives | Electrophilic Halogenation | Altered Electronic Properties, Enhanced Potency |
Elucidation of Undiscovered Mechanistic Pathways and Reactivity Patterns
The interplay between the hydroxyl and cyano groups on the biphenyl (B1667301) framework suggests a rich and largely unexplored reactivity landscape for this compound.
Key areas for future mechanistic investigation include:
Oxidative Coupling Reactions: Phenolic compounds are known to undergo oxidative coupling, which could lead to the formation of novel polymeric materials with interesting electronic or optical properties. researchgate.net
Coordination Chemistry: The phenolic hydroxyl groups and the nitrogen atom of the cyano group could act as ligands for metal ions, leading to the formation of coordination complexes. Mechanistic studies on these reactions could reveal novel catalysts or metal-organic frameworks (MOFs). nih.gov
Intramolecular Interactions: Investigations into the hydrogen bonding and other non-covalent interactions between the functional groups could provide insights into the compound's conformational preferences and how it interacts with biological macromolecules or other molecules in a material matrix.
Integration of this compound into Functional Materials and Devices
The structural characteristics of this compound make it a promising candidate as a building block for advanced functional materials.
Potential applications in materials science include:
Polymer Synthesis: The di-functional nature of the molecule (two hydroxyl groups) allows it to act as a monomer in the synthesis of polyesters, polyethers, and polycarbonates. The cyano group would be a pendant functionality, imparting specific properties like increased polarity and thermal stability to the resulting polymer. The synthesis of polymers based on cyanate (B1221674) functional groups has been studied for other compounds. capes.gov.br
Liquid Crystals: Biphenyl derivatives with cyano groups are a well-established class of liquid crystals due to their rigid structure and large dipole moment. Research into the mesogenic properties of this compound and its derivatives could lead to new materials for display technologies.
Membrane Technology: Functionalized membranes for applications such as the degradation of environmental pollutants have been developed using related biphenyl compounds. nih.gov The specific functionalities of this compound could be leveraged for selective filtration or reactive membrane applications.
Development of Chemical Probes and Biosensors Based on the Compound's Unique Features
The phenolic and cyano functionalities of this compound provide a basis for the development of novel chemical sensors and biological probes.
Future research could focus on:
Fluorescent Probes: Modification of the biphenyl structure with appropriate fluorophores could lead to "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes that interact with the hydroxyl or cyano groups.
Electrochemical Sensors: The phenolic hydroxyl groups are electrochemically active and can be oxidized. This property can be exploited to develop electrochemical sensors. For example, sensors based on related cyanophenol compounds have been developed for the detection of environmental contaminants. mdpi.comresearchgate.net The compound could be immobilized on an electrode surface to create a selective and sensitive sensor for various target molecules.
Biosensor Scaffolds: The compound could serve as a scaffold for the attachment of biomolecules like enzymes or antibodies, creating highly specific biosensors. nih.govnih.gov The functional groups provide convenient handles for covalent attachment of these biological recognition elements. The development of chemical sensors using functional dyes and compact sensing devices is an active area of research. youtube.comyoutube.com
Further Exploration of Biological Mechanisms and Therapeutic Potential in Preclinical Models (non-clinical)
Biphenyl and phenol-containing compounds are known to exhibit a wide range of biological activities. researchgate.netmdpi.com Preclinical, non-clinical studies would be essential to uncover the potential therapeutic applications of this compound.
Potential areas of investigation include:
Anticancer Activity: Many biphenyl derivatives have shown promise as anticancer agents. frontiersin.org The cytotoxic potential of this compound and its derivatives could be evaluated against a panel of cancer cell lines. Structure-activity relationship studies could then guide the design of more potent and selective compounds.
Antimicrobial Properties: Phenolic compounds are well-known for their antimicrobial effects. researchgate.net The ability of this compound to inhibit the growth of various bacterial and fungal strains could be investigated. Related cyanophenol compounds have shown antimicrobial activity.
Enzyme Inhibition: The cyano group can act as a nitrile warhead, forming covalent bonds with active site residues of certain enzymes. This makes the compound a candidate for screening as an inhibitor of various enzymes implicated in disease. For instance, 4-cyanophenol has been identified as a monoamine oxidase inhibitor. nih.gov
Table 2: Investigational Areas for the Biological Activity of this compound
| Area of Investigation | Rationale based on Structural Features | Example of Related Compound Activity |
| Cytotoxicity in Cancer Cells | Biphenyl core is a known pharmacophore in oncology. | Biphenyls with hydroxyl groups have shown cytotoxicity. frontiersin.org |
| Antimicrobial Efficacy | Phenolic groups can disrupt microbial cell membranes. | 3-Cyano-5-(4-cyanophenyl)phenol exhibits antimicrobial properties. |
| Enzyme Inhibition Assays | Cyano group can act as a covalent modifier. | 4-Cyanophenol is a monoamine oxidase inhibitor. nih.gov |
| Androgen Receptor Antagonism | Biphenyl-like structures can act as receptor antagonists. | 4-(4-benzoylaminophenoxy)phenol derivatives are androgen receptor antagonists. nih.gov |
Q & A
Q. What are the common synthetic routes for 2-Cyano-5-(4-hydroxyphenyl)phenol, and how are reaction conditions optimized?
Methodological Answer: A two-step synthesis approach is often employed for polyphenolic compounds:
Condensation : Reacting phenol derivatives with carbonyl-containing precursors (e.g., cyclohexanone) in acidic media. For example, hydrochloric acid-mediated condensation at 250°C yields intermediates like bis(4-hydroxyphenyl)cyclohexane .
Catalytic Dehydrogenation : Using Pd/C (5% loading) at 250°C for 5 hours to dehydrogenate intermediates into the target compound. Key factors include:
- Catalyst loading : 0.5–1% Pd/C minimizes side reactions.
- Inert gas environment : Prevents oxidation during dehydrogenation.
- Reagent ratios : Excess phenol (88 mL) improves selectivity (>90%) .
Q. Table 1: Optimal Reaction Conditions
| Step | Parameter | Optimal Value |
|---|---|---|
| 1 | Temperature | 250°C |
| 1 | HCl concentration | 37–40% |
| 2 | Catalyst (Pd/C) | 0.5–1% by mass |
| 2 | Reaction time | 5 hours |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl (-OH), cyano (-CN), and aromatic proton environments. For example, phenolic -OH typically resonates at δ 9–10 ppm .
- IR Spectroscopy : Detects functional groups via absorption bands:
- HPLC-PDA : Quantifies purity using reverse-phase C18 columns (e.g., 90–95% acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can conflicting data on reaction selectivity be resolved in the synthesis of this compound?
Methodological Answer: Discrepancies in selectivity (e.g., 70–90% yields) may arise from:
- Impurities in precursors : Use HPLC to verify reagent purity (>98%).
- Catalyst deactivation : Characterize spent Pd/C via XPS or TEM to detect sulfur/oxygen poisoning .
- Incomplete dehydrogenation : Monitor reaction progress with GC-MS to identify intermediates like bis(4-hydroxyphenyl)cyclohexane .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Diagnostic Tool | Solution |
|---|---|---|
| Low selectivity | GC-MS | Increase Pd/C loading |
| Side products | ¹H NMR | Optimize acid catalyst |
| Catalyst poisoning | XPS/TEM | Replace Pd/C batch |
Q. What computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For cyano groups, electron-withdrawing effects reduce aromatic ring reactivity .
- Molecular Dynamics (MD) : Simulate thermal stability under high temperatures (200–350°C) to assess degradation pathways relevant to polymer synthesis .
Q. How can byproducts from the synthesis of this compound be identified and mitigated?
Methodological Answer:
- LC-MS/MS : Detect trace byproducts (e.g., chlorinated derivatives) with m/z matching predicted fragmentation patterns .
- Column Chromatography : Separate byproducts using silica gel (hexane/ethyl acetate gradient) .
- Process Adjustments : Reduce HCl concentration (<40%) to minimize electrophilic substitution side reactions .
Q. What role does this compound play in high-performance polymer synthesis?
Methodological Answer: The compound serves as a precursor for epoxy resins due to its:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
